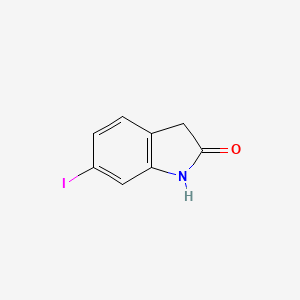

5-Iodo-2-methoxybenzonitrile

Overview

Description

5-Iodo-2-methoxybenzonitrile is a chemical compound that is structurally related to various benzonitriles which have been the subject of numerous studies due to their interesting chemical properties and potential applications. While the specific compound 5-Iodo-2-methoxybenzonitrile is not directly mentioned in the provided papers, we can infer its properties and reactivity by examining closely related compounds.

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials such as vanillin or other aromatic compounds that are modified through various chemical reactions, including nitration, halogenation, and the introduction of methoxy groups. For example, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves a series of reactions including nitration, chlorination, and the formation of a benzonitrile group . This suggests that a similar approach could be used for the synthesis of 5-Iodo-2-methoxybenzonitrile, with appropriate modifications to introduce the iodo and methoxy substituents at the desired positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzonitriles can be analyzed using spectroscopic methods and quantum mechanical calculations. For instance, the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile has been determined using Density Functional Theory (DFT) calculations, which predict bond lengths, bond angles, and dihedral angles . Similar computational methods could be applied to 5-Iodo-2-methoxybenzonitrile to predict its molecular structure and to understand the influence of the iodo and methoxy substituents on the overall geometry of the molecule.

Chemical Reactions Analysis

Benzonitriles with electron-withdrawing groups, such as nitro or cyano groups, can participate in various chemical reactions. For example, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile reacts with methoxide ion to form a sigma-adduct and can undergo further reactions to produce a dinitroimidate . Similarly, 3,5-dinitrobenzonitrile reacts with sodium methoxide to form Meisenheimer complexes and a final product of methoxy(3,5-dinitrophenyl)methanimine . These studies highlight the reactivity of benzonitriles in nucleophilic addition reactions, which could also be relevant for 5-Iodo-2-methoxybenzonitrile, especially in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles can be influenced by the presence of substituents on the aromatic ring. For example, halogenated benzonitriles can form chain-like arrangements and polymorphs due to intermolecular interactions such as OH...NC and halogen...halogen interactions . The presence of a methoxy group can also affect the spectroscopic properties, as seen in the study of 5-Bromo-2-methoxybenzonitrile, where FT-IR and FT-Raman spectra were recorded and analyzed . These properties, including the potential for second harmonic generation, suggest that 5-Iodo-2-methoxybenzonitrile may also exhibit interesting optical properties and solid-state behaviors.

Scientific Research Applications

Spectroscopic and Nonlinear Optical Studies

5-Iodo-2-methoxybenzonitrile, though not directly studied, is structurally related to compounds that have been analyzed for their spectroscopic properties and potential in nonlinear optical applications. A study on 5-Bromo-2-methoxybenzonitrile, a compound with a similar structure, utilized Density Functional Theory (DFT) for quantum mechanical calculations. This research revealed significant insights into the molecule's geometrical parameters and its potential for frequency doubling and second harmonic generation, indicating its utility in nonlinear optical (NLO) properties (Kumar & Raman, 2017).

Synthesis Methods

Catalytic and Synthetic Chemistry

In catalytic and synthetic chemistry, 5-Iodo-2-methoxybenzonitrile-related compounds have been used as intermediates in complex chemical reactions. For example, a study on the synthesis of 5-Iodo-1,2,3,4-tetrahydropyridines via Rhodium-Catalyzed Tandem Nucleophilic Attacks highlights the use of sodium iodide as a nucleophile, demonstrating the molecule's versatility in synthesizing biorelated polycyclic compounds (Man et al., 2016).

Electronic and Photophysical Properties

The electronic and photophysical properties of related compounds have been a subject of study. Research on 2-methoxybenzonitrile, for instance, involved analyzing its two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy. This study provided insights into the electronic transitions and active vibrations of the molecule, which are vital for understanding the photophysical behaviors of similar compounds (Zhao et al., 2019).

Corrosion Inhibition

Corrosion inhibition is another application area for compounds related to 5-Iodo-2-methoxybenzonitrile. A study on 2-Aminobenzene-1,3-dicarbonitriles derivatives, similar in structure, examined their effectiveness as corrosion inhibitors for mild steel, revealing their high efficiency and underlying mechanisms (Verma et al., 2015).

Safety and Hazards

properties

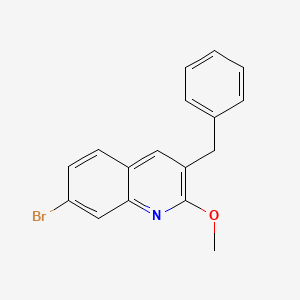

IUPAC Name |

5-iodo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHLIOQZTDZHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methoxybenzonitrile | |

CAS RN |

933672-32-3 | |

| Record name | 5-Iodo-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)

![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)